molecular formula C8H15NO3 B1517611 2-(4-Methylpentanamido)acetic acid CAS No. 98552-90-0

2-(4-Methylpentanamido)acetic acid

Cat. No. B1517611
CAS RN: 98552-90-0
M. Wt: 173.21 g/mol
InChI Key: BQIHXZIDVMRVRP-UHFFFAOYSA-N
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Description

2-(4-Methylpentanamido)acetic acid is a chemical compound with the CAS Number: 98552-90-0. Its molecular weight is 173.21 and its MDL number is MFCD11169973 . It is stored at room temperature and has a purity of 95%. The compound is in powder form .


Molecular Structure Analysis

The IUPAC name of this compound is [(4-methylpentanoyl)amino]acetic acid. Its InChI Code is 1S/C8H15NO3/c1-6(2)3-4-7(10)9-5-8(11)12/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12) .


Physical And Chemical Properties Analysis

The melting point of 2-(4-Methylpentanamido)acetic acid is 91-92 degrees Celsius . It is a powder and is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Steric Course of Rhodium-Catalyzed Decarbonylation : The study by Otsuka and Floss (1987) explored the decarbonylation of chiral 4-methylpentanal, derived from leucine, to produce chiral acetic acid with significant enantiomeric excess. This research contributes to the understanding of the steric course of rhodium-catalyzed reactions, relevant to organic synthesis (Otsuka & Floss, 1987).

Environmental Interactions

  • Influence of Herbicides on Heavy Metal Uptake in Wheat : Skiba, Kobyłecka, and Wolf (2017) investigated the effect of certain herbicides, including 2,4-dichlorophenoxy acetic acid, on the uptake and translocation of heavy metals in wheat. This study provides insights into the environmental and agricultural impact of these chemicals (Skiba, Kobyłecka, & Wolf, 2017).

Catalytic Processes

  • Synthesis of Acetic Acid via Methanol Hydrocarboxylation : Qian, Zhang, Cui, and Han (2016) reported a method to synthesize acetic acid from CO2, methanol, and H2 using a bimetallic catalyst. This innovative approach is significant for sustainable chemistry and CO2 transformation (Qian, Zhang, Cui, & Han, 2016).

Toxicological Studies

  • Carcinogenic Outcomes from Exposure to Chlorophenoxy Compounds : Stackelberg (2013) conducted a systematic review to evaluate the potential carcinogenic effects of chlorophenoxy compounds, including 2,4-D and MCPA, highlighting the complexities of determining the carcinogenic potential of these chemicals (Stackelberg, 2013).

Metabolic Studies

  • Metabolic Conversion of Acetals to Valproic Acid : Vicchio and Callery (1989) explored the metabolism of acetals to produce valproic acid. This research is crucial for understanding the metabolic pathways and potential therapeutic applications of acetals (Vicchio & Callery, 1989).

Environmental Fate of Herbicides

  • Global Trends in Studies of 2,4-D Herbicide Toxicity : Zuanazzi, Ghisi, and Oliveira (2020) provided a comprehensive overview of the research trends and knowledge gaps in the study of 2,4-D herbicide toxicity, offering valuable insights into its environmental and health impacts (Zuanazzi, Ghisi, & Oliveira, 2020).

Molecular and Structural Studies

  • Hydrogen Bonding in N-Pyrazinoyl-Gabapentin : Wani, Gupta, Kant, Aravinda, and Rai (2013) investigated the structure of N-pyrazinoyl-gabapentin, stabilized by intramolecular hydrogen bonds. This study contributes to the understanding of molecular interactions and stability in chemical compounds (Wani et al., 2013).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(4-methylpentanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6(2)3-4-7(10)9-5-8(11)12/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIHXZIDVMRVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpentanamido)acetic acid

CAS RN

98552-90-0
Record name 2-(4-methylpentanamido)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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